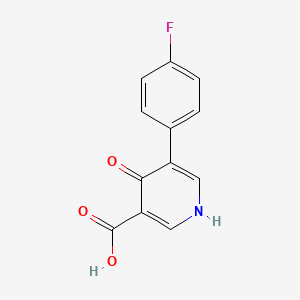
5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
概要
説明
“5-(4-Fluorophenyl)valeric acid” is a compound with the molecular formula C11H13FO2 . It’s also known as “5-(4-fluorophenyl)pentanoic Acid” or "Benzenepentanoic acid, 4-fluoro-" .
Physical And Chemical Properties Analysis
“5-(4-Fluorophenyl)valeric acid” has a molecular weight of 196.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 .
科学的研究の応用
Asymmetric Synthesis
A study by Huang, Zhu, and Broadbent (2010) highlights the first asymmetric synthesis of a 4-aryl-substituted 5-carboxy-3,4-dihydropyridin-2-one derivative, focusing on a practical route for synthesizing (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid (Huang, Zhu, & Broadbent, 2010).
Fluorescence in Carbon Dots
Shi et al. (2016) demonstrated that 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, a related compound, is a key ingredient and origin of fluorescence in N,S-CDs. This insight could expand the applications of carbon dots with high fluorescence quantum yields (Shi et al., 2016).
Calcium-Channel Antagonist Activity
A study by Linden et al. (2011) on 1,4-dihydropyridine derivatives, which include compounds similar to 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, explored their potential as calcium-channel antagonists. These compounds sometimes display calcium modulatory properties, which are critical in various medical applications (Linden et al., 2011).
Inhibitor of the Met Kinase Superfamily
Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including one that has advanced into phase I clinical trials, could be significant in cancer therapy (Schroeder et al., 2009).
Antibacterial Agents
Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing significant antibacterial potency. These derivatives are related to 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid and highlight its potential use in developing antibacterial agents (Chu et al., 1986).
Synthesis and Application in Anticancer Drugs
Zhang et al. (2019) focused on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound similar to the one , for use in anticancer drugs. Their research established an efficient synthesis method for this compound, demonstrating its importance in the development of new cancer treatments (Zhang et al., 2019).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been reported to exhibit antiviral activity against a broad range of RNA and DNA viruses .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
A related compound, 2-(4-fluorophenyl) imidazole-5-ones derivatives, has been reported to show promising anti-cancer drug candidate properties against the mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTVDTIADHKZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide](/img/structure/B2981014.png)
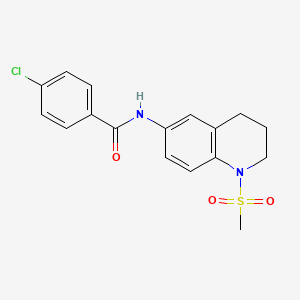

![N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2981017.png)
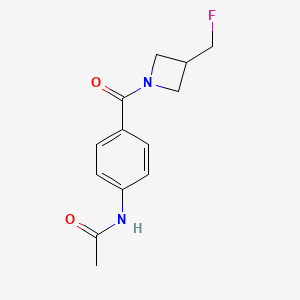
![2-chloro-N-[2-(prop-2-en-1-yloxy)ethyl]quinoline-4-carboxamide](/img/structure/B2981022.png)
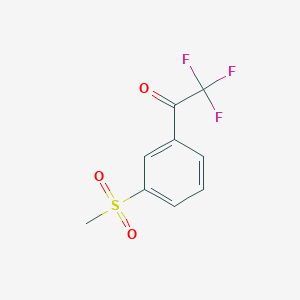

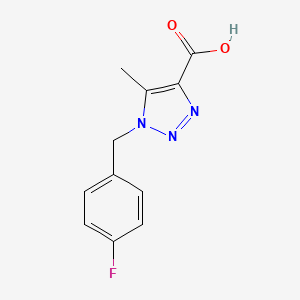
![(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2981028.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)